2-[(4-ethylpiperazin-1-yl)methyl]phenol
Overview
Description
2-[(4-ethylpiperazin-1-yl)methyl]phenol is an organic compound that belongs to the class of phenols and piperazines It is characterized by the presence of a phenolic hydroxyl group and a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-ethylpiperazine with a suitable phenolic compound under controlled conditions. One common method involves the alkylation of 4-ethylpiperazine with a phenolic derivative, such as 2-chloromethylphenol, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethylpiperazin-1-yl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while substitution reactions can produce a variety of alkylated or acylated phenolic derivatives .
Scientific Research Applications
2-[(4-ethylpiperazin-1-yl)methyl]phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interactions of phenolic compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-ethylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylpiperazin-1-yl)methyl]phenol
- 2-[(4-phenylpiperazin-1-yl)methyl]phenol
- 2-[(4-benzylpiperazin-1-yl)methyl]phenol
Uniqueness
2-[(4-ethylpiperazin-1-yl)methyl]phenol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds .
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLEPYZVODEIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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